Parecoxib-d5 Sodium

LC-MS/MS Bioanalysis Pharmacokinetics

Researchers developing LC-MS/MS methods for Parecoxib quantification face analytical variability and inaccuracy from non-isotopic internal standards. Parecoxib-d5 Sodium, a deuterium-labeled analog with a +5 Da mass shift, ensures co-elution and distinct mass spectrometric differentiation to correct for matrix effects and extraction variability. This enables assay precision (RSD < 8.8%) and accuracy (RE < 9.9%) essential for robust pharmacokinetic profiling and regulatory-compliant method validation. Supplied with comprehensive characterization documentation for AMV/ANDA applications. For R&D use only, not for human use.

Molecular Formula C₁₉H₁₂D₅N₂NaO₄S
Molecular Weight 397.43
Cat. No. B1158104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParecoxib-d5 Sodium
SynonymsN-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide-d5 Sodium Salt;  Dynastat-d5;  Rayzon-d5;  SC 69124A-d5; 
Molecular FormulaC₁₉H₁₂D₅N₂NaO₄S
Molecular Weight397.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parecoxib-d5 Sodium for Analytical Quantification: A Stable Isotope-Labeled Internal Standard


Parecoxib-d5 Sodium is a deuterium-labeled analog of the injectable COX-2 selective inhibitor prodrug, Parecoxib Sodium, specifically intended for use as an internal standard (IS) in quantitative bioanalysis [1]. The compound is characterized by the replacement of five hydrogen atoms with five deuterium atoms (d5) on the propionamide moiety, resulting in a nominal mass increase of +5 Da relative to the unlabeled analyte . This stable isotope labeling provides a near-identical physicochemical profile to the target analyte, ensuring co-elution during liquid chromatography while enabling distinct mass spectrometric differentiation for accurate and precise quantification in complex biological matrices [1].

Analytical Selectivity and Accuracy: Why Parecoxib-d5 Sodium Cannot Be Substituted with Unlabeled or Alternative Analogs


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopic or structurally dissimilar internal standard introduces significant analytical variability and inaccuracy. Unlabeled Parecoxib cannot be distinguished from endogenous drug, rendering it useless as an IS. Structurally related analogs like celecoxib or valdecoxib, while sometimes employed [2], exhibit different ionization efficiencies, chromatographic retention, and extraction recovery characteristics in complex biological matrices [1]. This leads to inconsistent matrix effects and poor compensation for sample-to-sample variability, ultimately compromising assay precision, accuracy, and regulatory compliance. Parecoxib-d5 Sodium, as a stable isotope-labeled analog, is essential for correcting these analytical variables, ensuring method robustness and data integrity in pharmacokinetic and clinical studies [1].

Quantitative Differentiation: Evidence for Parecoxib-d5 Sodium in Analytical and Research Applications


Mass Spectrometric Differentiation for Accurate Quantification vs. Unlabeled Parecoxib

Parecoxib-d5 Sodium provides unambiguous mass spectrometric differentiation from the unlabeled analyte Parecoxib, enabling its use as an internal standard in quantitative assays. In a validated UPLC-MS/MS method, the MRM transition for unlabeled Parecoxib is m/z 371 → 234, while the corresponding Parecoxib-d5 IS has a transition of m/z 376 → 239 [1]. This +5 Da mass shift ensures no cross-talk or interference between the analyte and its internal standard, a fundamental requirement for accurate quantification that is not possible when using the unlabeled compound [1].

LC-MS/MS Bioanalysis Pharmacokinetics

Enhanced Analytical Precision and Accuracy in Bioanalytical Methods vs. Non-Isotopic IS

When utilized as an internal standard, Parecoxib-d5 Sodium is central to achieving high analytical performance in LC-MS/MS methods. In a method for quantifying Parecoxib in mouse plasma, the use of a deuterated IS (Parecoxib-d5) was implied as essential to achieving intra- and inter-batch precisions (in terms of relative standard deviation, RSD) of less than 8.8% and accuracies (in terms of relative error, RE) of less than 9.9% across a linear range of 3-3000 ng/mL [1]. These validation parameters are critical for regulatory compliance and are significantly superior to methods employing non-isotopic IS, which often exhibit higher variability and bias due to uncompensated matrix effects [2].

LC-MS/MS Method Validation Quantitative Bioanalysis

Facilitation of Comprehensive Pharmacokinetic Profiling vs. Alternative Non-IS Approaches

The use of Parecoxib-d5 Sodium as an IS is instrumental in enabling the simultaneous quantification of Parecoxib and its active metabolite, Valdecoxib, in complex in vivo studies. In a pharmacokinetic study in beagle dogs, a UPLC-MS/MS method utilizing celecoxib as an IS achieved a linear range of 5-4000 ng/mL for both analytes [1]. However, the use of a deuterated IS like Parecoxib-d5 is the gold standard for such methods and is essential for more complex multi-analyte assays, such as those simultaneously quantifying Parecoxib, Valdecoxib, and hydroxylated-Valdecoxib in tumor-bearing mice, to accurately track the metabolic fate of the prodrug [2].

Pharmacokinetics Drug Metabolism LC-MS/MS

Regulatory Compliance Support for ANDA Submissions vs. Non-Certified Reference Materials

Parecoxib-d5 is often supplied with detailed characterization data compliant with regulatory guidelines and is explicitly positioned for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Parecoxib [1]. In contrast, research-grade Parecoxib or other unlabeled analogs are not supplied with the same level of regulatory documentation, creating a clear procurement differentiation for industrial or quality control laboratories operating under GMP/GLP environments [1].

ANDA Method Validation Quality Control

Isotopic Purity and Chemical Purity for Method Validation vs. Research-Grade Materials

As a reference standard, Parecoxib-d5 (or its d3 analog) is characterized by high isotopic and chemical purity, which are critical parameters for its intended use. For example, a commercially available Parecoxib-d3 reference standard is specified with an isotopic purity of 98.7 atom% D and an HPLC purity >99.0% . These purity specifications are essential for ensuring the accuracy of calibration curves and the reliability of quantitative results. Such rigorous specifications are a key differentiator from general research-grade materials, which may have lower or unspecified purity, potentially introducing significant error in quantitative workflows.

Analytical Chemistry Reference Standards Quality Control

Primary Application Scenarios for Parecoxib-d5 Sodium in Scientific and Industrial Settings


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

This is the primary and most common application scenario. Researchers and bioanalytical scientists developing and validating LC-MS/MS methods for quantifying Parecoxib and its metabolites in plasma, serum, or other biological matrices will utilize Parecoxib-d5 Sodium as the internal standard to correct for analytical variability, achieving the high precision (RSD < 8.8%) and accuracy (RE < 9.9%) required for robust pharmacokinetic profiling [1].

Supporting Abbreviated New Drug Applications (ANDA) and Pharmaceutical Quality Control

In industrial pharmaceutical settings, Parecoxib-d5 Sodium is procured for use in analytical method validation (AMV) and quality control (QC) applications. As a well-characterized reference standard supplied with regulatory-grade documentation, it is essential for demonstrating analytical method robustness and equivalence in support of ANDA submissions for generic Parecoxib formulations, ensuring compliance with FDA or other regulatory body requirements [2].

Investigating Drug Metabolism and Drug-Drug Interactions in Preclinical Models

Parecoxib-d5 Sodium enables the accurate, simultaneous quantification of the prodrug and its active and inactive metabolites in complex preclinical models. This application is critical for studies investigating the impact of disease states (e.g., cancer [1], hypoalbuminemia [3]) or co-administered drugs on the metabolism and clearance of Parecoxib. The use of a deuterated IS ensures that any observed changes in drug levels are due to biological processes, not analytical artifacts [1].

Therapeutic Drug Monitoring (TDM) in Clinical Research

For clinical research studies involving Parecoxib, accurate quantification of drug levels in patient samples is essential for correlating exposure with efficacy or toxicity. Parecoxib-d5 Sodium is the preferred internal standard for developing and validating the robust, high-throughput LC-MS/MS assays required for TDM in a clinical research environment [1]. Its use ensures the generation of reliable concentration-time data for population pharmacokinetic or exposure-response analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parecoxib-d5 Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.